Bicep

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

59316-87-9 |

|---|---|

Molekularformel |

C23H36Cl2N6O2 |

Molekulargewicht |

499.5 g/mol |

IUPAC-Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C15H22ClNO2.C8H14ClN5/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8,12H,5,9-10H2,1-4H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |

InChI-Schlüssel |

NZJFTRDXVFTTGC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Kanonische SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Synonyme |

primextra |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Bicep compound mechanism of action

An in-depth search for a compound referred to as "Bicep" within the context of drug development and molecular biology has yielded no specific information. The scientific literature and public databases do not appear to contain a compound with this designation. The term "this compound" is predominantly associated with the biceps brachii muscle in anatomical and physiological contexts.

It is possible that "this compound" may be an internal codename, a very recent discovery not yet in the public domain, or a misspelling of another compound. Without a specific, recognized compound name, it is not possible to provide the requested in-depth technical guide on its mechanism of action, associated data, and signaling pathways.

To receive the requested information, please provide the correct or alternative name of the compound of interest. Once a valid compound is identified, a comprehensive technical guide can be compiled, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

An In-depth Technical Guide to the Core Components of Bicep II Magnum® Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active ingredients in the herbicide Bicep II Magnum®, focusing on their chemical structures, physicochemical properties, mechanisms of action, and relevant experimental protocols. This compound II Magnum® is a widely used herbicide for the control of broadleaf and grassy weeds in various crops.[1] Its efficacy is derived from the synergistic action of its two primary components: Atrazine and S-metolachlor.

Chemical Identity and Physicochemical Properties

The two active ingredients in this compound II Magnum®, Atrazine and S-metolachlor, have distinct chemical structures and properties that dictate their behavior in the environment and their biological activity.

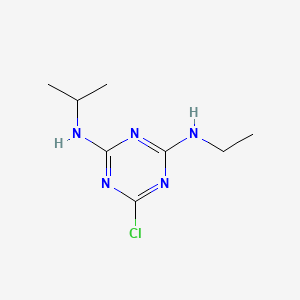

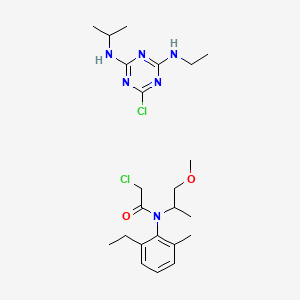

1.1 Atrazine

Atrazine is a triazine herbicide used for selective control of broadleaf and some grassy weeds.[2][3]

-

IUPAC Name: 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine[2]

-

Chemical Structure:

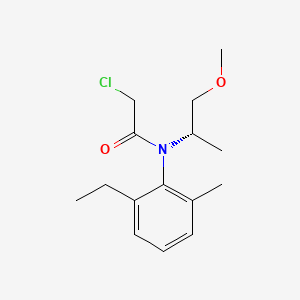

1.2 S-Metolachlor

S-metolachlor is a chloroacetanilide herbicide, primarily effective against grasses and some broadleaf weeds.[1][8] It is the S-isomer of metolachlor, which has higher herbicidal activity than the R-isomer.[8]

-

IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide[9]

-

Chemical Structure:

1.3 Physicochemical Data

The following tables summarize the key physicochemical properties of Atrazine and S-metolachlor.

Table 1: Physicochemical Properties of Atrazine

| Property | Value | References |

| Molecular Weight | 215.68 g/mol | [7] |

| Melting Point | 173-175 °C | [7] |

| Boiling Point | 200 °C | [11] |

| Water Solubility | 33 mg/L at 25°C | [12] |

| Vapor Pressure | 0.04 mPa at 20°C | [13] |

| log Kow | 2.6 | [7] |

Table 2: Physicochemical Properties of S-Metolachlor

| Property | Value | References |

| Molecular Weight | 283.79 g/mol | [9][10] |

| Freezing Point | -61.1 °C | [14] |

| Boiling Point | Approx. 334 °C | [14] |

| Water Solubility | 488 mg/L at 22°C | [15] |

| Vapor Pressure | 3.7 x 10⁻³ Pa at 25°C | [14] |

| log Kow | 3.1 | [9] |

Mechanism of Action and Signaling Pathways

2.1 Atrazine: Inhibition of Photosynthesis

Atrazine's primary mode of action in plants is the inhibition of photosynthesis.[3][5][16] It binds to the plastoquinone-binding protein (D1 protein) in Photosystem II (PSII) of the chloroplast thylakoid membranes.[2][16] This binding blocks the electron transport from QA to QB, thereby inhibiting CO₂ fixation and the production of ATP and NADPH₂, which are essential for plant growth.[16] The disruption of electron flow leads to the formation of reactive oxygen species, causing oxidative damage and ultimately plant death.[2][3]

References

- 1. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 2. Atrazine - Wikipedia [en.wikipedia.org]

- 3. fbn.com [fbn.com]

- 4. researchgate.net [researchgate.net]

- 5. How Atrazine Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 6. Atrazine [webbook.nist.gov]

- 7. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. S-metolachlor - Revista Cultivar [revistacultivar.com]

- 9. S-Metolachlor | C15H22ClNO2 | CID 11140605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Atrazine CAS#: 1912-24-9 [m.chemicalbook.com]

- 12. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. ec.europa.eu [ec.europa.eu]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Aatrex / atrazine | CALS [cals.cornell.edu]

Pharmacological Properties of "Bicep": A Review of Current Scientific Understanding

Executive Summary: A comprehensive search of scientific and pharmacological literature reveals that there is no recognized pharmacological substance or drug known as "Bicep." The term "biceps" predominantly refers to the biceps brachii, a large muscle in the upper arm.[1] While various pharmacological agents can affect the biceps muscle, the muscle itself is not a therapeutic agent. This document will address the common contexts in which "this compound" appears in scientific literature and clarify the absence of a pharmacological agent by this name.

The term "this compound" has been identified in other, non-pharmacological contexts, including "this compound II Magnum," a herbicide containing atrazine and S-metolachlor.[2] Additionally, research has been conducted on signaling pathways within the biceps muscle related to exercise and muscle growth.[3][4] However, these studies do not refer to an external pharmacological agent named "this compound."

The Biceps Brachii Muscle

The biceps brachii is a prominent muscle located in the anterior compartment of the upper arm.[1] Its primary functions are flexion of the elbow and supination of the forearm.[1] The muscle is a frequent subject of study in biomechanics, sports medicine, and physiology.

Clinical Significance:

-

Biceps Tendonitis: Inflammation of the long head of the biceps tendon, often caused by overuse or injury.[5] Treatment can involve rest, anti-inflammatory drugs (NSAIDs), and steroid injections directly into the tendon sheath.[5][6]

-

Tendon Rupture: Tears of the biceps tendon can occur at the shoulder or the elbow and may require surgical repair.[5]

-

Muscle Growth and Atrophy: The biceps muscle is a key focus in studies of resistance exercise, which can induce hypertrophy (growth) through specific signaling pathways.[3][4]

Pharmacological Interventions Affecting the Biceps Muscle

While "this compound" is not a drug, various pharmacological agents are used to treat conditions affecting the biceps muscle or are studied for their effects on muscle tissue in general.

-

Corticosteroids: Injected to reduce inflammation and pain in conditions like biceps tendonitis.[5][6]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Oral or topical NSAIDs are used to manage pain and inflammation associated with biceps injuries.[5]

-

Anabolic Steroids: These drugs, related to testosterone, are known to increase muscle mass and are sometimes used illicitly by bodybuilders.[7] Their use carries significant health risks.[7]

-

Synthol: A substance injected directly into muscles, including the biceps, to increase their size.[8][9] It does not increase strength and can cause severe, permanent muscle damage.[9]

-

BPC-157: An experimental peptide that has shown potential in preclinical studies for promoting healing in musculoskeletal injuries, including muscle tears.[10]

Signaling Pathways in Skeletal Muscle

Research into the molecular mechanisms of muscle growth and adaptation has identified several key signaling pathways. These are often studied in the context of exercise, including exercises that target the biceps.

-

Resistance Exercise-Specific Signaling: Studies have identified a pathway involving MKK3b/6, p38, MK2, and mTORC1 that is activated by resistance exercise and promotes muscle growth.[3][4]

-

Calcium-Triggered Pathways: Neuromuscular activity leads to changes in intracellular calcium levels, which in turn activates signaling pathways involving calcineurin and Ca2+-calmodulin-dependent protein kinases (CaMK) that regulate gene expression related to muscle phenotype.[11][12]

The query for the pharmacological properties of "this compound" appears to be based on a misunderstanding. There is no existing pharmacological agent with this name. The scientific literature overwhelmingly uses the term "biceps" to refer to the biceps brachii muscle. For researchers and drug development professionals, the relevant areas of investigation are the pharmacological agents that can be used to treat conditions of the biceps muscle and the signaling pathways that govern muscle physiology. Future research in these areas will continue to be of high value for sports medicine, rehabilitation, and the treatment of muscle-wasting diseases.

References

- 1. Biceps - Wikipedia [en.wikipedia.org]

- 2. This compound II Magnum - Herbicide Product & Label Information | Syngenta US [syngenta-us.com]

- 3. Identification of a Resistance Exercise-Specific Signaling Pathway that Drives Skeletal Muscle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Biceps Tendon Sheath Injection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 8. indiatoday.in [indiatoday.in]

- 9. healthline.com [healthline.com]

- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain and biceps: Understanding signaling in brain; study explores | Health [hindustantimes.com]

- 12. Interaction between signalling pathways involved in skeletal muscle responses to endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Biological Target Identification Utilizing Bicyclic Peptide Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of novel biological targets is a critical first step in the development of new therapeutics. This guide provides an in-depth overview of a proprietary platform technology from Bicycle Therapeutics that utilizes bicyclic peptides, referred to as Bicycles®, for the discovery and validation of therapeutic targets. This technology offers a unique approach, combining the advantageous properties of both small molecules and biologics to address previously "undruggable" targets. This document will detail the core principles of the Bicycle platform, the experimental protocols for target identification and validation, quantitative data from preclinical and clinical studies of their pipeline candidates, and the signaling pathways of key targets.

The Bicycle® Platform: A Novel Therapeutic Modality

Bicycle Therapeutics has pioneered a novel class of medicines based on their proprietary bicyclic peptide technology. These are fully synthetic short peptides constrained by a chemical scaffold to form two loops, which stabilizes their geometry and confers high affinity and selectivity to their targets.[1][2] This constrained structure allows them to engage with a large surface area on a target protein, enabling the modulation of protein-protein interactions, a challenge for traditional small molecules.[3]

The Bicycle platform offers several key advantages:

-

High Affinity and Selectivity: Bicyclic peptides can be engineered to bind to targets with antibody-like affinity and specificity.[2]

-

Small Size: With a molecular weight of 1.5-2.5 kDa, Bicycles are significantly smaller than antibodies (~150 kDa), allowing for rapid and deep tissue penetration, a crucial factor for treating solid tumors.[4][5]

-

Tunable Pharmacokinetics: Their peptidic nature allows for a "tunable" pharmacokinetic half-life and a renal route of clearance, which can minimize liver and gastrointestinal toxicity often associated with other drug modalities.[5][6]

-

Versatile Conjugation: Bicycles can be readily conjugated to a variety of payloads, including toxins to create Bicycle Toxin Conjugates (BTCs)®, radioisotopes for Bicycle Radio Conjugates (BRCs™), and other Bicycle molecules to create multimers like Bicycle Tumor-Targeted Immune Cell Agonists (Bicycle TICAs®).[7][8]

Experimental Protocols for Target Identification and Validation

The core of Bicycle Therapeutics' target identification strategy is a proprietary phage display screening platform. This high-throughput method allows for the rapid identification of specific Bicycle molecules against a wide range of therapeutic targets.[6][9]

Phage Display Screening for Bicyclic Peptides

The process begins with the creation of vast and diverse libraries of linear peptides displayed on the surface of bacteriophage.[9][10] These libraries can contain upwards of 100 billion unique peptide sequences.[10]

Experimental Workflow:

-

Library Construction: Diverse libraries of genes encoding peptides with three cysteine residues spaced by random amino acids are fused to a phage coat protein gene.[4]

-

On-Phage Cyclization: The phage-displayed linear peptides are chemically cyclized by reacting the cysteine residues with a trivalent chemical scaffold, such as tris-(bromomethyl)benzene, to form bicyclic structures on the phage surface.[4][9] This on-phage cyclization is a key step in creating the constrained Bicycle® structure.

-

Affinity Selection (Panning): The phage library displaying the bicyclic peptides is then incubated with the target protein of interest. This can be a soluble protein or a cell-surface target on whole cells.[9][11]

-

Phage that display Bicycles with high affinity for the target will bind.

-

Non-binding phage are washed away.

-

-

Elution and Amplification: The bound phage are eluted and then amplified by infecting E. coli host cells.[12]

-

Iterative Rounds of Selection: The amplified phage are used for subsequent rounds of panning, progressively enriching the library for high-affinity binders.[4][9]

-

Hit Identification and Sequencing: After several rounds of selection, the DNA from the enriched phage is sequenced to identify the amino acid sequences of the high-affinity bicyclic peptides.[8]

-

Affinity Maturation: Initial hits can be further optimized through additional rounds of phage display where specific residues are kept constant while others are randomized to improve binding affinity and other properties.[1]

Target Validation

Once high-affinity bicyclic peptides are identified, they are synthesized and further characterized to validate their interaction with the target and their potential therapeutic effect.

Key Validation Steps:

-

Binding Affinity and Specificity Assays:

-

Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the synthesized Bicycle for its target.[1]

-

Cell-Based Binding Assays: To confirm binding to the target in a more physiological context, especially for cell-surface receptors.[13]

-

Selectivity Profiling: To assess binding against other related proteins to ensure target specificity.[13]

-

-

In Vitro Functional Assays:

-

Enzyme Inhibition Assays: For targets that are enzymes, to measure the potency (IC50) of the Bicycle in inhibiting enzymatic activity.

-

Cell Proliferation/Cytotoxicity Assays: For oncology targets, to determine the efficacy (EC50) of Bicycle Toxin Conjugates in killing cancer cells.

-

Signaling Pathway Modulation: To confirm that binding of the Bicycle to its target modulates the intended downstream signaling pathways.

-

-

In Vivo Efficacy Studies:

-

Xenograft Models: To evaluate the anti-tumor activity of Bicycle therapeutics in animal models bearing human tumors.[3][5]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the Bicycle molecules and their effect on the target in vivo.[14]

-

Quantitative Data Summary

The following tables summarize key quantitative data for some of Bicycle Therapeutics' clinical-stage candidates.

Table 1: Binding Affinities of Bicyclic Peptides

| Bicycle Molecule | Target | Affinity (KD) | Assay Method | Reference(s) |

| BT8009 | Nectin-4 | 2.5 nM | SPR | [1] |

| BT8009 | Nectin-4 | 12.9 nM (apparent Kd) | Cell-based | [1][13] |

| Family 2 Phage Hit | Nectin-4 | 208 nM | Phage Screen | [1] |

| Family 1 Phage Hit | Nectin-4 | 508 nM | Phage Screen | [1] |

| Family 3 Phage Hit | Nectin-4 | 888 nM | Phage Screen | [1] |

| PK15 | Kallikrein | 1.5 nM (Ki) | Enzyme Assay | [4] |

Table 2: Clinical Efficacy of Bicycle Toxin Conjugates (BTCs)®

| Drug Candidate | Target | Indication | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |

| Zelenectide pevedotin (BT8009) | Nectin-4 | Metastatic Urothelial Cancer | 5.0 mg/m² weekly | 43% | 71% | [15] |

| Zelenectide pevedotin (BT8009) | Nectin-4 | Metastatic Urothelial Cancer | 2.5 mg/m² weekly | 25% (1 of 4 patients with PR) | 75% | [15] |

| BT5528 | EphA2 | Urothelial Cancer | 6.5-10 mg/m² every other week | 100% (2 of 2 patients with PR) | - | [15] |

| BT5528 | EphA2 | Ovarian Cancer (EphA2+) | 6.5-8.5 mg/m² every other week | 20% (1 of 5 patients with PR) | 80% (4 of 5 with antitumor activity) | [15] |

| BT5528 | EphA2 | Advanced Solid Tumors | 6.5 mg/m² every 2 weeks | 6.7% | 20.0% | [16][17] |

Table 3: Pharmacokinetic Properties of BTCs®

| Drug Candidate | Half-life (t1/2) | Clearance | Key Findings | Reference(s) |

| BT5528 | 0.4 - 0.7 hours | Renal | Rapid distribution and elimination. | [16][17] |

| MMAE (from BT5528) | 35 - 47 hours | - | Longer half-life of the payload, retained in the tumor. | [16][17] |

| BT8009 | Short systemic exposure (~1h) | Renal | Rapid tumor penetration and fast renal elimination. | [1] |

Key Signaling Pathways

Bicycle Therapeutics is targeting several key signaling pathways implicated in cancer progression. Below are simplified diagrams of these pathways.

Nectin-4 Signaling Pathway

Nectin-4 is a cell adhesion molecule that is overexpressed in various cancers and is involved in cell proliferation, migration, and angiogenesis.[18][19] It can activate the PI3K/AKT signaling pathway, which is a central regulator of cell growth and survival.[18][19][20][21]

EphA2 Signaling Pathway

EphA2 is a receptor tyrosine kinase that is often overexpressed in cancer and is associated with poor prognosis.[15] Its signaling can promote cell proliferation, migration, and invasion.[22]

MT1-MMP Signaling Pathway

Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) is a transmembrane enzyme that degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis.[23] It is also involved in intracellular signaling that promotes cell migration.[24][25]

CD137 Signaling Pathway in T-cells (Target for Bicycle TICAs®)

CD137 (also known as 4-1BB) is a co-stimulatory molecule expressed on activated T-cells. Its agonism leads to T-cell proliferation and enhances their anti-tumor activity. Bicycle TICAs® are designed to co-engage a tumor antigen (like Nectin-4) and CD137 on T-cells, leading to tumor-localized immune activation.

Conclusion

The Bicycle® platform represents a significant advancement in the field of drug discovery, offering a versatile and powerful tool for the identification and validation of novel biological targets. The ability to rapidly screen vast libraries of bicyclic peptides and generate drug candidates with a unique combination of properties opens up new avenues for targeting diseases that have been intractable to traditional therapeutic modalities. The preclinical and clinical data for Bicycle Therapeutics' pipeline candidates demonstrate the potential of this technology to deliver highly potent and selective therapies with favorable safety profiles. This guide provides a foundational understanding of the Bicycle platform and its application in modern drug development, intended to aid researchers and scientists in this dynamic field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bicycletherapeutics.com [bicycletherapeutics.com]

- 3. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bicycletherapeutics.com [bicycletherapeutics.com]

- 5. bicycletherapeutics.com [bicycletherapeutics.com]

- 6. bicycletherapeutics.com [bicycletherapeutics.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Screening of structurally diverse bicyclic peptide libraries by phage display [infoscience.epfl.ch]

- 9. bicycletherapeutics.com [bicycletherapeutics.com]

- 10. Generation of a 100-billion cyclic peptide phage display library having a high skeletal diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bicycletherapeutics.com [bicycletherapeutics.com]

- 12. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 13. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MMAE Delivery Using the Bicycle Toxin Conjugate BT5528 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Results From First-in-Human Phase I Dose-Escalation Study of a Novel Bicycle Toxin Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]

- 20. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Diverse Pathways for Cell Surface MT1-MMP Localization in Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. MEMBRANE TYPE 1-MATRIX METALLOPROTEINASE (MT1-MMP) IDENTIFIED AS A MULTIFUNCTIONAL REGULATOR OF VASCULAR RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Biceps Muscle Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for studying the solubility and stability of the primary proteins found in the biceps brachii muscle: actin and myosin. Understanding these properties is crucial for various applications, from fundamental muscle physiology research to the development of therapeutic agents targeting muscle disorders.

Introduction to Biceps Muscle Proteins: Actin and Myosin

The biceps brachii is a large skeletal muscle responsible for the flexion and supination of the forearm.[1] Its contractile function is driven by the interaction of two major proteins, actin and myosin, which form the myofilaments within muscle fibers.

-

Actin: A globular, multi-functional protein that polymerizes to form thin filaments (F-actin). In its monomeric form (G-actin), it is a water-soluble globular protein with a molecular weight of approximately 42 kDa.[2]

-

Myosin: A motor protein that forms the thick filaments. It is a larger, more complex protein with a molecular weight of about 520 kDa, consisting of two heavy chains and four light chains. Myosin's solubility is highly dependent on ionic strength.

The stability and solubility of these proteins are critical for maintaining muscle structure and function. Factors such as pH, temperature, and ionic strength can significantly impact their native conformation, leading to denaturation, aggregation, and loss of function.

Quantitative Data on Actin and Myosin Solubility and Stability

The following tables summarize key quantitative data regarding the solubility and stability of actin and myosin under various conditions.

Table 1: Solubility of Myosin at Varying Ionic Strengths

| Ionic Strength (mol/L NaCl) | Myosin Solubility | Observations |

| 0.0 - 0.2 | Low | Myosin tends to aggregate and form insoluble thick filaments at low ionic strength.[3] |

| 0.3 | Significantly Higher | Increased ionic strength begins to solubilize myosin filaments.[3] |

| 0.6 | High | Solubility shows an upward trend and starts to plateau.[3] |

| 0.8 - 1.0 | High (slight decrease may be observed) | High ionic strengths maintain high solubility, though a slight decrease can occur due to the salting-out effect.[3] |

Table 2: Thermal Stability of Actin and Myosin

| Protein | Condition | Melting Temperature (Tm) | Method |

| Myosin | pH 7.0, 0.5M KCl | 43 °C | Thermal Denaturation |

| pH 7.0, 0.15M KCl | 44 °C | Thermal Denaturation | |

| pH 6.5 | 37 °C | Thermal Denaturation | |

| G-Actin | Physiological Buffer | ~60.5 °C | Differential Scanning Calorimetry (DSC) |

| F-Actin | Physiological Buffer | 65 - 72 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

This section details the methodologies for key experiments used to assess the solubility and stability of actin and myosin.

Protein Solubility Assay

This protocol outlines a general method for determining protein solubility, which can be adapted for actin and myosin.

Objective: To quantify the amount of soluble protein in a given solvent.

Materials:

-

Purified actin or myosin

-

Buffer solutions of varying pH and ionic strength

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Bradford or BCA protein assay reagents

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified protein.

-

Solubilization: Add a known amount of the protein stock to different buffer solutions (e.g., varying pH from 4.0 to 9.0 or NaCl concentration from 0.1 M to 1.0 M).

-

Incubation: Gently mix and incubate the samples for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C or 25°C) to allow the protein to dissolve.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for a specified time (e.g., 30-60 minutes) to pellet the insoluble protein aggregates.[4]

-

Quantification: Carefully collect the supernatant containing the soluble protein. Determine the protein concentration in the supernatant using a UV-Vis spectrophotometer (measuring absorbance at 280 nm) or a colorimetric protein assay (Bradford or BCA).[4]

-

Calculation: The solubility is expressed as the concentration of protein in the supernatant (e.g., in mg/mL) or as a percentage of the total protein added.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is a powerful technique to measure the thermal stability of proteins by detecting the heat change that occurs during thermal denaturation.

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of protein unfolding.

Materials:

-

Purified actin or myosin solution (0.1 - 2 mg/mL)[5]

-

Matched buffer solution (used for protein purification or dialysis)

-

Differential Scanning Calorimeter

Procedure:

-

Sample and Reference Preparation: Prepare the protein sample in the desired buffer. Use the exact same buffer as the reference. It is crucial to have a precisely matched buffer for accurate baseline subtraction.[5]

-

Instrument Setup:

-

Set the temperature range for the scan. This should typically start 10-20°C below the expected Tm and end 10-20°C above the final Tm.[5]

-

Set the scan rate. A typical scan rate for proteins is 60-90 °C/hour.[5]

-

Set the feedback mode and pre-scan thermostat according to the instrument's recommendations for protein samples.[5]

-

-

Data Acquisition:

-

Perform a buffer-buffer baseline scan first by loading the reference and sample cells with the matched buffer.

-

Clean the cells and load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Run the temperature scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein scan to obtain the thermogram of protein unfolding.

-

The peak of the thermogram corresponds to the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

The area under the peak is used to calculate the calorimetric enthalpy (ΔH) of unfolding.

-

Signaling Pathways and Regulation

The solubility and stability of actin and myosin are intrinsically linked to the dynamic processes of protein synthesis and degradation within the muscle cell. These processes are tightly regulated by complex signaling pathways.

mTOR Pathway: Regulating Muscle Protein Synthesis

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and protein synthesis in response to various stimuli, including growth factors (like IGF-1) and nutrients (amino acids). In skeletal muscle, the mTOR pathway is central to muscle hypertrophy (growth).

Caption: The mTOR signaling pathway in skeletal muscle.

Ubiquitin-Proteasome Pathway: Regulating Muscle Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, including actin and myosin. This pathway involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for degradation by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates a logical workflow for a comprehensive investigation into the solubility and stability of biceps muscle proteins.

Caption: A typical experimental workflow for protein solubility and stability studies.

Conclusion

The study of actin and myosin solubility and stability is fundamental to understanding muscle physiology and pathology. This guide has provided a technical overview of the key concepts, quantitative data, experimental protocols, and regulatory pathways involved. By employing the described methodologies, researchers can gain valuable insights into the physicochemical properties of these critical biceps muscle proteins, paving the way for advancements in both basic science and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatics Analysis of Actin Molecules: Why Quantity Does Not Translate Into Quality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preliminary Exploration on the Regulatory Mechanism of Ionic Strength on Conformation and Hydration of Silver Carp Myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]

Early Cytotoxicity Assessment of Bispecific T-cell Engagers (BiTEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the early in vitro assessment of cytotoxicity mediated by Bispecific T-cell Engagers (BiTEs). BiTEs represent a promising class of immunotherapy drugs that redirect a patient's T-cells to attack and eliminate cancer cells.[1][2][3] This document details the underlying mechanism of action, key experimental protocols for evaluating cytotoxicity, and guidance on data presentation and interpretation.

Mechanism of Action: Bridging T-cells and Tumor Cells

BiTEs are artificial bispecific antibodies composed of two single-chain variable fragments (scFvs) connected by a flexible linker.[1][4] One scFv targets the CD3 receptor, a component of the T-cell receptor (TCR) complex on T-cells, while the other binds to a tumor-associated antigen (TAA) expressed on the surface of cancer cells.[2][3][4]

This dual-binding capability allows the BiTE molecule to form a physical bridge, or an "immunological synapse," between a T-cell and a tumor cell.[2][5] This engagement triggers the activation of the T-cell, a process that is independent of the major histocompatibility complex (MHC) class I or co-stimulatory molecules that are typically required for T-cell activation.[1][6][7]

Upon activation, the T-cell releases cytotoxic granules containing perforin and granzymes directly into the tumor cell.[1][8] Perforin creates pores in the tumor cell's membrane, allowing granzymes to enter and initiate a cascade of events leading to apoptosis, or programmed cell death.[1][9] This potent, redirected lysis of the cancer cell is the primary mechanism behind the therapeutic effect of BiTEs.

Key In Vitro Cytotoxicity Assays

Several robust methods are available to quantify the cytotoxic potential of BiTEs in an in vitro setting. The choice of assay depends on the specific information required, throughput needs, and available laboratory equipment.

Chromium-51 (⁵¹Cr) Release Assay

This classic radioisotope assay is a sensitive method for quantifying cell-mediated cytotoxicity.[10]

Principle: Target tumor cells are pre-loaded with radioactive ⁵¹Cr. If the effector T-cells, redirected by the BiTE, lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant.[10][11] The amount of radioactivity in the supernatant is directly proportional to the number of lysed cells.[10]

Experimental Protocol:

-

Target Cell Labeling:

-

Co-culture Setup:

-

Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate.[11][14]

-

Isolate effector cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) from healthy donors.

-

Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[14]

-

Add the BiTE molecule at a range of concentrations.

-

Include control wells:

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.[10][14]

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[11]

-

Lactate Dehydrogenase (LDH) Release Assay

This non-radioactive, colorimetric assay is a common alternative to the ⁵¹Cr release assay.[15]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[15][16] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15] The amount of color produced is proportional to the number of lysed cells.

Experimental Protocol:

-

Cell Plating:

-

Co-culture Setup:

-

Add effector cells at various E:T ratios.

-

Add the BiTE molecule at a range of concentrations.

-

Include control wells:

-

-

Incubation: Incubate the plate for the desired exposure period (typically 4-24 hours) at 37°C.[15]

-

Measurement:

-

Centrifuge the plate to pellet the cells.[9]

-

Transfer the supernatant to a new, optically clear 96-well plate.[9]

-

Add the LDH reaction mixture from a commercial kit to each well.[9][16]

-

Incubate at room temperature for up to 30 minutes, protected from light.[9][16]

-

Add the stop solution provided in the kit.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[9][17]

-

-

Data Analysis:

-

Subtract the medium background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using a formula similar to the ⁵¹Cr release assay, accounting for spontaneous release from both target and effector cells.

-

Flow Cytometry-Based Apoptosis Assay (Annexin V/PI Staining)

Flow cytometry allows for the detailed analysis of individual cells and can differentiate between different stages of cell death.[18]

Principle: This method uses two key reagents:

-

Annexin V: A protein that binds to phosphatidylserine (PS).[19] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[19][20]

-

Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes.[20] It is used to identify necrotic or late-stage apoptotic cells.

By using both reagents, one can distinguish between:

-

Early apoptotic cells: Annexin V-positive and PI-negative.[21]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

Experimental Protocol:

-

Co-culture: Set up the co-culture of target cells, effector cells, and BiTEs as described in the previous assays and incubate for the desired time.

-

Cell Harvesting: Collect all cells (both adherent and suspension) from each well.[20]

-

Washing: Wash the collected cells with cold Phosphate-Buffered Saline (PBS).[20][21]

-

Staining:

-

Analysis: Analyze the cells immediately by flow cytometry.[21] Collect data on a sufficient number of events for statistical significance.

-

Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Presentation of BiTE-mediated Cytotoxicity Data (LDH Assay)

| BiTE Concentration | E:T Ratio | % Cytotoxicity (Mean ± SD) |

| Control BiTE | ||

| 100 ng/mL | 10:1 | 5.2 ± 1.1 |

| Test BiTE | ||

| 0.01 ng/mL | 10:1 | 25.6 ± 3.4 |

| 0.1 ng/mL | 10:1 | 58.9 ± 4.2 |

| 1 ng/mL | 10:1 | 85.3 ± 2.9 |

| 10 ng/mL | 10:1 | 88.1 ± 3.5 |

| 100 ng/mL | 10:1 | 89.5 ± 2.7 |

| 1 ng/mL | 5:1 | 62.4 ± 5.1 |

| 1 ng/mL | 1:1 | 31.7 ± 3.8 |

This table illustrates how to present dose-dependent and E:T ratio-dependent cytotoxicity. EC₅₀ values can be calculated from the dose-response curves.[23]

Table 2: Cytokine Release Profile from Co-culture Supernatants

The activation of T-cells by BiTEs also leads to the release of pro-inflammatory cytokines, which is a critical aspect of their biological activity and potential for toxicity (e.g., Cytokine Release Syndrome - CRS).[4][9][24]

| BiTE Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-2 (pg/mL) |

| No BiTE | < 10 | < 5 | < 5 | < 20 |

| 0.1 ng/mL | 250 ± 35 | 150 ± 22 | 80 ± 15 | 450 ± 55 |

| 1 ng/mL | 1800 ± 210 | 950 ± 110 | 450 ± 60 | 2500 ± 300 |

| 10 ng/mL | 2100 ± 250 | 1100 ± 130 | 520 ± 75 | 2800 ± 350 |

Cytokine levels are typically measured from the same co-culture supernatants using methods like ELISA or multiplex bead arrays.[6][25]

Important Considerations and Troubleshooting

-

Effector-to-Target (E:T) Ratio: An excessively high E:T ratio can lead to rapid and non-specific target cell lysis. It is crucial to optimize this ratio to achieve specific killing.[9]

-

Bystander Killing: High concentrations of BiTEs can lead to over-activation of T-cells and the release of high levels of cytokines, which may induce apoptosis in nearby antigen-negative "bystander" cells.[9][26]

-

Cell Health: The health and viability of both target and effector cells prior to the assay are critical for obtaining reliable and reproducible results. High background cell death can obscure the specific cytotoxic effect.[9]

-

Target Antigen Expression: Confirm the expression level of the TAA on target cells using flow cytometry. Low or heterogeneous expression can result in weak cytotoxic responses.[9]

Conclusion

The early in vitro assessment of BiTE-mediated cytotoxicity is a critical step in the preclinical development of these potent immunotherapies. A combination of assays, including ⁵¹Cr release, LDH release, and flow cytometry, provides a comprehensive profile of a BiTE candidate's efficacy and mechanism of action. Careful experimental design, including appropriate controls and optimization of parameters like the E:T ratio, is essential for generating high-quality, interpretable data that can guide further development.

References

- 1. Bi-specific T-cell engager - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bispecific T cell engagers for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bispecific T-Cell Engagers Therapies in Solid Tumors: Focusing on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Therapeutic Bispecific T-Cell Engager Antibody Targeting the Transferrin Receptor [frontiersin.org]

- 8. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. revvity.com [revvity.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 14. scispace.com [scispace.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. agilent.com [agilent.com]

- 24. Bispecific T-Cell Engagers (BiTEs) as Treatment of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BiTE secretion from in situ-programmed myeloid cells results in tumor-retained pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bispecific T cell engager (BiTE®) antibody constructs can mediate bystander tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Bicep": A Critical Clarification for In-Depth Cellular Pathway Analysis

An in-depth analysis of the term "Bicep" within the context of molecular and cellular biology reveals a significant ambiguity that precludes the development of a detailed technical guide as requested. While "biceps" commonly refers to the biceps brachii muscle, the scientific literature and biological databases do not identify a specific protein, gene, or signaling molecule with the standalone name "this compound." To provide an accurate and relevant technical whitepaper for researchers, scientists, and drug development professionals, clarification on the precise identity of "this compound" is essential.

Initial research into "this compound" as a biological term has yielded several possibilities, none of which definitively align with the request for a molecule that "interacts with cellular pathways" in a way that would warrant a dedicated technical guide on its own. The potential interpretations include:

-

Biceps Brachii Muscle: The most common biological meaning of "biceps" relates to the muscle in the upper arm. While the cellular and molecular biology of muscle tissue, including signaling pathways for hypertrophy and protein synthesis like the mTOR pathway, is a rich field of study, it does not center on a single entity named "this compound" that interacts with these pathways.[1][2][3][4][5][6]

-

Acronyms in Research and Biotechnology: "this compound" or similar terms can be acronyms for techniques or tools. Examples include:

-

BICePs (Bayesian Inference of Conformational Populations): An algorithm used to study the shapes of molecules.[7]

-

BiCAP (Bimolecular Complementation Affinity Purification): A method for studying interactions between proteins.[8]

-

pCMV-BICEP-4: A commercially available expression vector used in labs to study protein-protein interactions.[9]

-

-

A Novel or Proprietary Molecule: It is possible that "this compound" refers to a newly discovered protein, a drug candidate, or a proprietary molecule within a specific company or research group that has not yet entered the public scientific lexicon.

Given the highly technical and specific nature of the user's request—including demands for quantitative data, detailed experimental protocols, and Graphviz diagrams of signaling pathways—it is crucial to identify the correct "this compound." Without this clarification, any attempt to generate the requested content would be based on speculation and would not meet the standards of a scientific or technical document.

To proceed with the creation of an in-depth technical guide, please provide more specific information regarding "this compound." For example:

-

If "this compound" is an acronym, what is its full name?

-

If it is a protein or gene, what is its official symbol or accession number (e.g., from UniProt or GenBank)?

-

If it is a research project or a proprietary name, could you provide a link to a relevant publication or website?

Once the identity of "this compound" is clarified, a comprehensive and accurate technical guide on its interaction with cellular pathways can be developed to meet the detailed requirements of the intended scientific audience.

References

- 1. Biceps - Wikipedia [en.wikipedia.org]

- 2. The molecular biology behind exercise [asbmb.org]

- 3. Skeletal muscle - Wikipedia [en.wikipedia.org]

- 4. hingehealth.com [hingehealth.com]

- 5. youtube.com [youtube.com]

- 6. ssgopalganj.in [ssgopalganj.in]

- 7. Frontiers | Reconciling Simulations and Experiments With BICePs: A Review [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Core Principles of Bispecific Antibodies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and core principles of bispecific antibodies (bsAbs). It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of this rapidly evolving class of therapeutics. The guide covers the historical development, molecular formats, mechanisms of action, and key experimental protocols for the characterization of bispecific antibodies.

Discovery and Origin of Bispecific Antibodies

The concept of bispecific antibodies has a rich history, dating back over half a century. The initial idea of creating an antibody with dual specificity was first described in the 1960s.[1][2][3][4][5] These early iterations involved the chemical re-association of antigen-binding fragments (F(ab')) from two different polyclonal sera to create a bispecific F(ab')2 molecule.[2][5]

A significant breakthrough came in 1975 with the development of hybridoma technology by Köhler and Milstein, which enabled the production of monoclonal antibodies.[6][7] This technology paved the way for more defined and reproducible bispecific antibody generation. In 1983, the creation of "hybrid-hybridoma" or "quadroma" technology allowed for the production of the first monoclonal bispecific antibodies.[7] However, this method was often inefficient and resulted in a mixture of different antibody species, making purification challenging.[8]

The advent of recombinant DNA technology and antibody engineering has led to an explosion in the number of bispecific antibody formats.[5] A key innovation was the "knobs-into-holes" technology developed in 1996, which facilitated the correct pairing of two different antibody heavy chains, a critical step in producing IgG-like bispecific antibodies.[7] Today, over 100 different bispecific antibody formats have been developed, with many in preclinical and clinical development, and several already approved for therapeutic use.[1][9]

Molecular Formats of Bispecific Antibodies

Bispecific antibodies can be broadly categorized into two main classes: those with an Fc region (IgG-like) and those without (non-IgG-like).

IgG-like Bispecific Antibodies: These formats resemble conventional monoclonal antibodies and retain the Fc region, which can confer effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), as well as a longer serum half-life.[10][11] Examples include:

-

Knobs-into-holes: This strategy involves engineering the CH3 domains of the two different heavy chains to promote heterodimerization.

-

DuoBody: This technology is based on a controlled Fab arm exchange process.[8]

-

Dual-Variable-Domain-IgG (DVD-Ig): A format with four antigen-binding sites, where the variable domains of two different antibodies are fused in tandem.

Non-IgG-like Bispecific Antibodies: These are typically smaller antibody fragments, which can offer advantages such as better tissue penetration.[10][12] However, their smaller size often leads to a shorter half-life in the body.[9][10] Common formats include:

-

Bispecific T-cell Engagers (BiTEs®): These molecules consist of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to a tumor-associated antigen and the other binds to CD3 on T-cells.[13]

-

Diabodies: These are small, bivalent antibody fragments composed of two scFvs.[10]

-

Tandem scFv: Two scFvs are linked together on a single polypeptide chain.[10]

Mechanisms of Action

Bispecific antibodies can exert their therapeutic effects through several distinct mechanisms of action:

-

Bridging Cells: A primary application is to redirect immune effector cells, such as T-cells or Natural Killer (NK) cells, to target and kill tumor cells.[9][10] This is the mechanism employed by BiTEs, which physically link T-cells to cancer cells.[14]

-

Bridging Receptors: By simultaneously blocking two different signaling pathways, bispecific antibodies can overcome resistance mechanisms that may arise with single-target therapies.[9]

-

Bridging Factors: Some bispecific antibodies are designed to bring two factors together to form a functional complex, for example, mimicking the activity of a missing clotting factor in hemophilia A.[9]

Quantitative Data Summary

The development and characterization of bispecific antibodies involve the precise measurement of their binding and functional properties. The following tables summarize key quantitative data for representative bispecific antibodies.

Table 1: Binding Affinity of Bispecific Antibodies

| Bispecific Antibody | Target 1 | Target 2 | KD (Target 1) | KD (Target 2) | Cell Line | Reference |

| Blinatumomab | CD19 | CD3 | 1.5 nM | 79 nM | NALM-6 | F. Hoffmann-La Roche |

| Emicizumab | Factor IXa | Factor X | 1.9 nM | 110 nM | N/A | Chugai Pharmaceutical |

| Amivantamab | EGFR | MET | 0.2 nM | 1.1 nM | H1975 | Janssen Biotech |

KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding.

Table 2: In Vitro Cytotoxicity of Bispecific T-cell Engagers

| BiTE Molecule | Target Cell Line | Effector:Target Ratio | EC50 | Max. Lysis (%) | Reference |

| Blinatumomab | NALM-6 (ALL) | 10:1 | 10 pg/mL | 85% | Amgen |

| Solitomab | A549 (NSCLC) | 10:1 | 50 pg/mL | 70% | Amgen |

| Teclistamab | MM.1S (Multiple Myeloma) | 10:1 | 0.2 nM | 90% | Janssen |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Detailed Experimental Protocols

The characterization of bispecific antibodies requires a suite of specialized assays to assess their binding, potency, and functional activity.

Bispecific Antibody Production and Purification Workflow

The production of bispecific antibodies is a multi-step process that requires careful optimization to ensure the generation of a pure and active therapeutic.

Protocol:

-

Vector Construction: Genes encoding the heavy and light chains of the two specificities are cloned into mammalian expression vectors.

-

Cell Line Development: The expression vectors are transfected into a host cell line, typically Chinese Hamster Ovary (CHO) cells. Clones with high and stable expression of the bispecific antibody are selected.

-

Cell Culture Expansion: The selected clone is grown in large-scale bioreactors to produce the bispecific antibody.

-

Harvest: The cell culture supernatant containing the secreted bispecific antibody is collected.

-

Protein A Chromatography: The initial purification step for IgG-like bispecifics, which binds to the Fc region.

-

Polishing Steps: Additional chromatography steps, such as ion exchange and size exclusion chromatography, are used to remove impurities like homodimers and aggregates.[15]

-

Final Formulation: The purified bispecific antibody is formulated in a stable buffer for storage and administration.

Bispecific T-cell Engager (BiTE) Signaling Pathway

BiTEs mediate their cytotoxic effect by creating an artificial synapse between a T-cell and a tumor cell, leading to T-cell activation and tumor cell lysis.

Mechanism:

-

The BiTE molecule simultaneously binds to a tumor-associated antigen on the cancer cell and the CD3 receptor on the T-cell.[13]

-

This bridging brings the T-cell into close proximity with the tumor cell, forming an immune synapse.[3]

-

The engagement of CD3, part of the T-cell receptor (TCR) complex, initiates a signaling cascade within the T-cell, independent of MHC I presentation.[16]

-

This leads to the activation of downstream signaling molecules, resulting in the release of cytotoxic granules containing perforin and granzymes.[13]

-

Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).[16]

Cytotoxicity Assay Protocol

A critical in vitro assay to determine the potency of a T-cell redirecting bispecific antibody is the cytotoxicity assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The making of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Bispecific antibodies: design, therapy, perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of bispecific antibodies and their applications in tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bispecific monoclonal antibody - Wikipedia [en.wikipedia.org]

- 8. Bispecific antibody production - ProteoGenix [proteogenix.science]

- 9. sinobiological.com [sinobiological.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Bispecific Antibody Production Guide - evitria [evitria.com]

- 12. rapidnovor.com [rapidnovor.com]

- 13. Bi-specific T-cell engager - Wikipedia [en.wikipedia.org]

- 14. Bispecific T-Cell Engagers (BiTEs) | Moffitt [moffitt.org]

- 15. youtube.com [youtube.com]

- 16. Bispecific T cell engagers and their synergistic tumor immunotherapy with oncolytic viruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bicep-Related Cell Culture Techniques

This document provides detailed application notes and experimental protocols related to two distinct "Bicep" methodologies in the context of cell culture: This compound (Bispecific Chimeric Engager Protein) technology for cancer immunotherapy and the isolation and culture of tendon-derived cells from the long head of the biceps tendon for regenerative medicine applications.

Part 1: this compound (Bispecific Chimeric Engager Protein) Technology

Introduction

Bispecific Chimeric Engager Proteins (BiCEPs) are engineered molecules designed to enhance anti-tumor immunity by simultaneously binding to an activating receptor on immune cells and a surface antigen on tumor cells.[1] This dual-targeting mechanism effectively creates a bridge between the immune cell and the cancer cell, leading to a targeted cytotoxic response. A common implementation of this compound involves linking a protein that binds to the NKG2D receptor on Natural Killer (NK) and CD8+ T cells with a ligand that targets a tumor-specific marker, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Signaling Pathway

The mechanism of action for a this compound molecule targeting EGFR on tumor cells and NKG2D on immune cells involves the following signaling cascade:

Caption: this compound molecule engagement of a tumor cell and an immune cell.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound molecules involves co-culturing immune cells and tumor cells in the presence of the this compound molecule and assessing tumor cell viability.

Caption: Experimental workflow for this compound in vitro efficacy testing.

Protocol: In Vitro Tumor Cell Killing Assay

This protocol outlines a method to assess the ability of this compound molecules to engage NK and T cells to kill tumor cells in vitro.[1]

Materials:

-

Target tumor cell line (e.g., expressing EGFR)

-

Immune cells (e.g., NK cells or CD8+ T cells)

-

This compound molecule

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

-

6-well tissue culture plates

-

Cell viability assay kit (e.g., MTS or Calcein-AM)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the target tumor cells into 6-well plates at a density of 1 x 10^5 cells per well and incubate overnight to allow for attachment.

-

Co-culture Preparation: On the following day, add the immune cells to the wells containing the tumor cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

-

This compound Addition: Add the this compound molecule to the co-culture at various concentrations. Include control wells with no this compound.

-

Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.

-

Viability Assessment: At the end of the incubation period, assess the viability of the tumor cells using a standard cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of specific cell lysis for each this compound concentration compared to the control wells.

| Parameter | Condition | Purpose |

| Tumor Cells | 1 x 10^5 cells/well | Target for immune cell-mediated killing |

| Immune Cells | E:T ratio of 5:1 | Effector cells that mediate killing |

| This compound | Varies (e.g., 0.1-10 µg/mL) | To determine dose-dependent efficacy |

| Incubation Time | 24-72 hours | To allow for immune cell activation and killing |

Part 2: Isolation and Culture of Tendon-Derived Cells from Biceps Tendon

Introduction

The long head of the biceps (LHB) tendon is a potential source of tendon-derived cells (TDCs) for applications in tissue engineering and regenerative medicine.[2] These cells can be isolated and expanded in culture for subsequent use in research or therapeutic development.

Experimental Workflow

The process of isolating and culturing TDCs from the LHB tendon involves several key steps from tissue acquisition to cell expansion.

Caption: Workflow for isolation and culture of tendon-derived cells.

Protocol: Isolation and Culture of Human Biceps Tendon-Derived Cells

This protocol is based on a previously published method for isolating and culturing tenocytes from tendon biopsies.[3]

Materials:

-

Human long head of biceps tendon biopsy

-

Cell culture medium (DMEM/HAM's F12)

-

Phosphate-buffered saline (PBS)

-

Petri dishes

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Hemocytometer

Procedure:

-

Sample Preparation:

-

Transport the tendon biopsy to the laboratory in cell culture medium.

-

Wash the sample three times with sterile PBS.

-

Carefully remove the surrounding paratenon.

-

Mince the tendon into small pieces (approximately 2-3 mm).

-

-

Explant Culture:

-

Place the minced tendon pieces into a petri dish containing 10 mL of cell culture medium.

-

Incubate at 37°C with 5% CO2.

-

Change the culture medium every 2-3 days.

-

-

Cell Migration and Expansion:

-

Monitor the culture for the migration of tenocytes from the tendon explants, which typically begins after 2-4 days.

-

After approximately 3 weeks, when a sufficient number of cells have migrated and formed colonies, transfer the tendon explants to new petri dishes to start a new migration cycle. Up to three migration cycles can be performed.[3]

-

-

Cell Passaging:

-

Once the cells reach 80-90% confluency, remove the culture medium and wash the cells with PBS.

-

Add trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

-

Neutralize the trypsin with culture medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells, resuspend the pellet in fresh medium, and count the cells using a hemocytometer.

-

Seed the cells into new culture flasks for further expansion.

-

| Parameter | Condition/Value | Notes |

| Culture Medium | DMEM/HAM's F12 | Can be supplemented with FBS and antibiotics |

| Incubation | 37°C, 5% CO2 | Standard cell culture conditions |

| First Cell Migration | 2-4 days | Time for initial cell outgrowth |

| Migration Cycle | ~3 weeks | Duration for each explant culture period |

| Passaging | 80-90% confluency | Standard practice to maintain cell health |

References

- 1. Co-delivery of novel bispecific and trispecific engagers by an amplicon vector augments the therapeutic effect of an HSV-based oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tendon-derived stem cells from the long head of the biceps tendon: Inflammation does not affect the regenerative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The long head of the biceps tendon is a suitable cell source for tendon tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Estrogenicity Assessment Using Transgenic Zebrafish Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing transgenic zebrafish biosensor models to assess the estrogenic activity of chemical compounds. This technology offers a powerful in vivo platform for screening potential endocrine-disrupting chemicals (EDCs) and evaluating the estrogenic effects of new drug candidates. The protocols detailed below cover the generation of transgenic animals, experimental procedures for compound exposure, and methods for data acquisition and analysis.

Application Notes

Introduction to Transgenic Estrogen Biosensor Models

Transgenic zebrafish have emerged as a highly effective in vivo model for studying the effects of estrogenic compounds.[1][2] These models typically incorporate a genetic construct containing multiple copies of the estrogen response element (ERE), a DNA sequence that binds to the estrogen receptor (ER) when activated by a ligand.[3][4][5] Downstream of the EREs, a reporter gene, most commonly encoding a fluorescent protein like Green Fluorescent Protein (GFP), is placed.[3][4][6] When an estrogenic compound is introduced, it binds to the ER, which then binds to the EREs in the transgene, inducing the expression of the fluorescent reporter. The resulting fluorescence can be visualized and quantified in the transparent zebrafish embryos and larvae, providing a direct measure of estrogenic activity in a living organism.[1][2]

Key Advantages of the Zebrafish Model

-

In Vivo System: Offers the complexity of a whole-animal system, including metabolic processes, which is crucial for assessing the biological activity of compounds.[1]

-

Optical Transparency: The embryos and larvae are transparent, allowing for real-time, non-invasive imaging of fluorescent reporter expression in various tissues.[4]

-

High-Throughput Screening: The small size of zebrafish embryos, their rapid development, and the ability to handle them in multi-well plates make them suitable for high-throughput screening of compound libraries.[6]

-

Sensitivity: Advanced genetic engineering techniques, such as the use of the Gal4ff-UAS system, can enhance the sensitivity of these biosensors, allowing for the detection of estrogenic compounds at environmentally relevant concentrations.[3][4]

-

Conservation of Signaling Pathways: The estrogen signaling pathways in zebrafish are highly homologous to those in humans, making them a relevant model for predicting potential effects in mammals.[7]

Applications in Research and Drug Development

-

Endocrine Disruptor Screening: A primary application is the screening of environmental chemicals, industrial byproducts, and consumer products for estrogenic activity.[1][2]

-

Pharmaceutical Profiling: New drug candidates can be assessed for off-target estrogenic or anti-estrogenic effects early in the development pipeline.

-

Mechanistic Studies: These models can be used to investigate the tissue-specific and temporal dynamics of estrogen signaling in response to different compounds.[7]

-

Dose-Response Analysis: The quantitative nature of the fluorescent reporter output allows for the determination of dose-response relationships and the calculation of potency for different estrogenic compounds.[6][8]

Experimental Protocols

Protocol 1: Generation of Transgenic Estrogen-Responsive Zebrafish

This protocol describes a general method for creating transgenic zebrafish using plasmid microinjection. A common approach involves a two-component system: an "enhancer trap" vector containing the EREs and a Gal4ff transcription factor, and a "reporter" vector with a UAS promoter driving GFP expression.[3][4][5]

Materials:

-

pBR Tol2-3ERE-Gal4ff plasmid

-

UAS-GFP reporter plasmid

-

Transposase mRNA

-

Microinjection apparatus (micromanipulator, microinjector, pulled glass capillaries)

-

Zebrafish breeding pairs

-

Embryo collection dishes

-

Stereomicroscope

Procedure:

-

Prepare Injection Mix: Prepare an injection mix containing the pBR Tol2-3ERE-Gal4ff plasmid (e.g., 18 ng/µL) and transposase mRNA (e.g., 36 ng/µL) in nuclease-free water.[3]

-

Zebrafish Breeding and Egg Collection: Set up breeding tanks with adult zebrafish. Collect freshly fertilized eggs shortly after the lights turn on.

-

Microinjection: Using a stereomicroscope and microinjection apparatus, inject the plasmid/mRNA mix into the cytoplasm of one-cell stage zebrafish embryos.

-

Raise Founder Fish (F0): Raise the injected embryos to adulthood. These are the founder (F0) generation.

-

Screen for Germline Transmission: Outcross the F0 founder fish with wild-type fish.

-

Identify Transgenic Progeny (F1): Collect the eggs from the outcross and expose them to a known estrogenic compound, such as 100 ng/L 17α-ethinylestradiol (EE2), for approximately 3 days.[3]

-

Select GFP-Positive Embryos: Screen the F1 embryos for GFP expression using a fluorescence microscope. GFP-positive embryos indicate successful germline transmission of the transgene.

-

Establish Stable Transgenic Lines: Raise the GFP-positive F1 embryos to adulthood. Subsequent generations can be screened to establish stable transgenic lines.

Protocol 2: Exposure of Zebrafish Embryos to Test Compounds

This protocol details the procedure for exposing transgenic zebrafish embryos to chemical compounds to assess their estrogenic activity.

Materials:

-

Transgenic estrogen-responsive zebrafish embryos

-

Multi-well plates (e.g., 24-well or 96-well)

-

Test compounds and a known estrogen (e.g., 17β-estradiol, E2) as a positive control.

-

Solvent (e.g., DMSO), if required for dissolving compounds.

-

Embryo medium (e.g., E3 medium)

-

Incubator set to 28.5 °C

Procedure:

-

Prepare Test Solutions: Prepare stock solutions of the test compounds and the positive control (E2) in a suitable solvent. Create a dilution series of each compound in embryo medium. The final solvent concentration should be kept low (e.g., <0.01%) to avoid toxicity.[9]

-

Embryo Collection and Staging: Collect healthy, fertilized embryos and stage them under a stereomicroscope.

-

Dechorionation (Optional but Recommended): For early exposure, embryos can be dechorionated enzymatically or manually to increase compound uptake.[8]

-

Exposure Setup: Place one embryo per well in a multi-well plate containing the test solutions. Include a vehicle control (embryo medium with solvent) and a positive control group.

-

Incubation: Incubate the plates at 28.5 °C. The duration of exposure can vary depending on the experimental design (e.g., from a few hours to several days).[6][8]

-

Medium Refreshment: For longer exposures, it is advisable to refresh the test solutions every 24-48 hours.[9]

Protocol 3: In Vivo Imaging and Quantification of GFP Expression

This protocol describes how to image and quantify the fluorescent reporter signal in live zebrafish larvae.

Materials:

-

Exposed zebrafish larvae

-

Anesthetic (e.g., tricaine methanesulfonate, MS-222)

-

Mounting medium (e.g., low-melting-point agarose)

-

Microscope slides with depressions or imaging dishes

-

Fluorescence microscope (e.g., confocal or epifluorescence) with a camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Anesthetize Larvae: Anesthetize the larvae in a solution of MS-222 in embryo medium.

-

Mount Larvae: Carefully mount the anesthetized larvae in a drop of low-melting-point agarose on a microscope slide or in an imaging dish. Position the larvae for optimal viewing of the tissues of interest (e.g., lateral or dorsal view).

-

Image Acquisition: Acquire fluorescent and brightfield images using the fluorescence microscope. Use consistent settings (e.g., exposure time, gain) across all experimental groups to ensure comparability.

-

Qualitative Analysis: Visually inspect the images to determine the presence and location of GFP expression in different tissues (e.g., liver, heart, brain).[3][4]

-

Quantitative Analysis:

-

Percentage of Responders: Count the number of larvae exhibiting GFP expression in a specific tissue (e.g., liver) for each treatment group and express this as a percentage of the total number of larvae in that group.[6][8]

-

Fluorescence Intensity/Area: Use image analysis software to measure the area and/or mean fluorescence intensity of the GFP signal in a defined region of interest (ROI), such as the liver.[6][8]

-

-

Data Analysis: Plot the quantitative data (e.g., percentage of positive larvae, fluorescence intensity) against the compound concentration to generate dose-response curves.

Quantitative Data Summary

The following tables summarize representative dose-response data for known estrogenic compounds in transgenic zebrafish biosensor models.

Table 1: Dose-Response of 17β-Estradiol (E2) on Hepatic EGFP Expression in tg[vtg1:EGFP] Zebrafish Larvae [6][8]

| E2 Concentration (nM) | Percentage of Larvae with Hepatic EGFP Expression (at 6 dpf) |

| 0 (Control) | 0% |

| 1 | ~5% |

| 2.5 | ~20% |

| 5 | ~80% |

| 25 | ~95% |

| 125 | 100% |

| 625 | 100% |

Table 2: Dose-Response of Bisphenol A (BPA) on Hepatic EGFP Expression in tg[vtg1:EGFP] Zebrafish Larvae [6][8]

| BPA Concentration (µM) | Percentage of Larvae with Hepatic EGFP Expression (at 5 dpf) |

| 0 (Control) | 0% |

| 5 | ~5% |

| 10 | ~25% |

| 20 | ~60% |

| 30 | ~75% |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Genomic estrogen signaling pathway.

Caption: Non-genomic estrogen signaling pathway.

Caption: Experimental workflow for estrogenicity assessment.

References

- 1. Use of Reporter Genes to Analyze Estrogen Response: The Transgenic Zebrafish Model | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosensor Zebrafish Provide New Insights into Potential Health Effects of Environmental Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Development of ERE-Transgenic Zebrafish for Studying Health Effects of Environmental Oestrogens - University of Exeter - Figshare [ore.exeter.ac.uk]

- 6. Fluorescent Reporter Zebrafish Line for Estrogenic Compound Screening Generated Using a CRISPR/Cas9-Mediated Knock-in System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Application of Transgenic Zebrafish Models for Studying the Effects of Estrogenic Endocrine Disrupting Chemicals on Embryonic Brain Development [frontiersin.org]

- 8. Fluorescent Reporter Zebrafish Line for Estrogenic Compound Screening Generated Using a CRISPR/Cas9-Mediated Knock-in System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Bicep Dosage Calculation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dosage calculation and in vivo evaluation of "Bicep," a hypothetical small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. The protocols outlined below are intended for preclinical cancer research in murine models.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in various human cancers. By targeting this pathway, this compound aims to inhibit tumor cell growth, proliferation, and survival. These notes will guide researchers through the essential steps of determining the appropriate dosage of this compound for in vivo studies, from initial in vitro characterization to efficacy testing in xenograft models.

In Vitro Characterization of this compound

Prior to in vivo studies, it is crucial to determine the in vitro potency of this compound in relevant cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro IC50 of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 50 |

| PC-3 | Prostate Cancer | 120 |

| A549 | Lung Cancer | 250 |

| U-87 MG | Glioblastoma | 85 |

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-